Evidence Item 1: Superior Selectivity Index Against Marburg Virus Compared to Ebola Virus
AS-358 (free base, compound 3b) demonstrates a markedly higher selectivity index (SI = CC50 / IC50) against Marburg virus compared to Ebola virus. The SI against MARV is 118, which is approximately 3.8-fold higher than the SI of 31 observed for its hydrochloride salt against EBOV [1]. This differential selectivity indicates that the compound's therapeutic window is substantially wider for MARV applications than for EBOV applications.
| Evidence Dimension | Selectivity Index (SI) = CC50 / IC50 |
|---|---|
| Target Compound Data | SI = 118 against Marburg virus (free base, 3b); SI = 31 against Ebola virus (hydrochloride salt, 3b·HCl) |
| Comparator Or Baseline | Ebola virus activity of the hydrochloride salt |
| Quantified Difference | 3.8-fold higher SI for MARV compared to EBOV |
| Conditions | Vero cell line infected with authentic EBOV or MARV; cytotoxicity (CC50) and antiviral activity (IC50) measured over 10-day cell proliferation assay |
Why This Matters
For procurement decisions in antiviral research programs focused on Marburg virus versus Ebola virus, the higher selectivity index for MARV makes AS-358 a more favorable candidate for MARV-specific mechanistic studies due to its wider therapeutic window.
- [1] Sokolova AS, Yarovaya OI, Kuzminykh LV, et al. Monoterpenoid-based inhibitors of filoviruses targeting the glycoprotein-mediated entry process. Eur J Med Chem. 2020;207:112726. View Source
